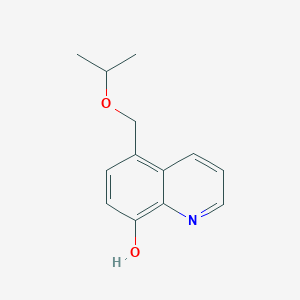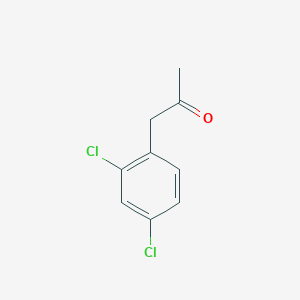
2,4-二氯苯丙酮
描述
2,4-Dichlorophenylacetone: is an organic compound with the molecular formula C9H8Cl2O . It is a derivative of acetone where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in organic synthesis and various industrial processes.
科学研究应用
2,4-Dichlorophenylacetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: 2,4-Dichlorophenylacetone is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
Target of Action
2,4-Dichlorophenylacetone, also known as 2,4-D, is a selective herbicide that primarily targets broadleaf weeds . It mimics natural auxin, a type of plant hormone, at the molecular level . The primary targets of 2,4-D are auxin receptors and auxin transport carriers .
Mode of Action
2,4-D interacts with its targets by binding to auxin receptors, which leads to an overstimulation of auxin-responsive genes . This interaction results in abnormal growth patterns in the targeted plants, leading to their eventual death . The compound also affects the actin cytoskeleton and increases the synthesis of plant hormones such as abscisic acid (ABA) and ethylene .
Biochemical Pathways
The biochemical pathways affected by 2,4-D primarily involve auxin signaling and response . The overexpression of auxin-responsive genes disrupts normal plant growth and development . Additionally, the compound’s action leads to an increase in the levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to the plant cells .
Pharmacokinetics
It is known that 2,4-d is highly water-soluble , which suggests that it can be readily absorbed and distributed in the environment
Result of Action
The primary result of 2,4-D’s action is the death of targeted plants due to uncontrolled growth . This uncontrolled growth is caused by the disruption of normal auxin signaling and response, leading to abnormalities in plant development . On a cellular level, 2,4-D can cause changes in the actin cytoskeleton and increased levels of ROS, leading to oxidative stress and cellular damage .
Action Environment
The action of 2,4-D can be influenced by various environmental factors. For instance, the compound’s water solubility means that it can be easily transported in the environment, potentially affecting non-target organisms . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment
生化分析
Biochemical Properties
2,4-Dichlorophenylacetone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 2,4-Dichlorophenylacetone and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in the modulation of metabolic pathways and the alteration of cellular processes .
Cellular Effects
The effects of 2,4-Dichlorophenylacetone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Dichlorophenylacetone can induce oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK pathway. This activation can result in changes in gene expression, promoting the expression of genes involved in stress response and apoptosis. Additionally, 2,4-Dichlorophenylacetone can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 2,4-Dichlorophenylacetone exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in conformational changes in the target molecules, affecting their function. For example, 2,4-Dichlorophenylacetone can bind to tubulin, a protein involved in microtubule formation, leading to the disruption of the microtubule network and subsequent cellular toxicity. Additionally, 2,4-Dichlorophenylacetone can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichlorophenylacetone can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to the formation of degradation products with different biochemical properties. Studies have shown that 2,4-Dichlorophenylacetone can undergo hydrolysis and oxidation, resulting in the formation of chlorinated byproducts. These degradation products can have distinct effects on cellular function, including long-term impacts on cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4-Dichlorophenylacetone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. Studies in animal models have shown that high doses of 2,4-Dichlorophenylacetone can lead to liver and kidney damage, as well as neurotoxicity. These toxic effects are often dose-dependent, with threshold levels above which adverse effects become pronounced .
Metabolic Pathways
2,4-Dichlorophenylacetone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in the body. Additionally, 2,4-Dichlorophenylacetone can affect the activity of other metabolic enzymes, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of 2,4-Dichlorophenylacetone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2,4-Dichlorophenylacetone can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2,4-Dichlorophenylacetone is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 2,4-Dichlorophenylacetone can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylacetone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants for several hours to achieve a high yield.
Industrial Production Methods: In an industrial setting, the production of 2,4-dichlorophenylacetone may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2,4-Dichlorophenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dichlorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2,4-dichlorophenylacetone can yield 2,4-dichlorophenylethanol when treated with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: 2,4-Dichlorophenylacetic acid.
Reduction: 2,4-Dichlorophenylethanol.
Substitution: Various substituted phenylacetones depending on the nucleophile used.
相似化合物的比较
2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural features but different applications.
2,4-Dichlorobenzyl alcohol: Another derivative of 2,4-dichlorobenzene with distinct chemical properties.
2,4-Dichlorophenylacetic acid: An oxidation product of 2,4-dichlorophenylacetone with applications in organic synthesis.
Uniqueness: 2,4-Dichlorophenylacetone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and chemical properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVHXZQWSCZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370125 | |
| Record name | 2,4-Dichlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93457-07-9 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

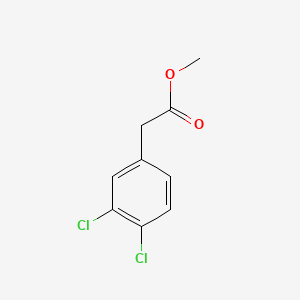
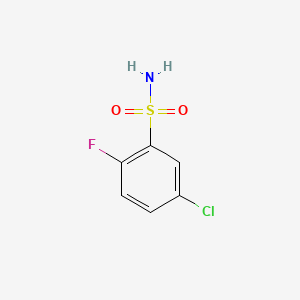
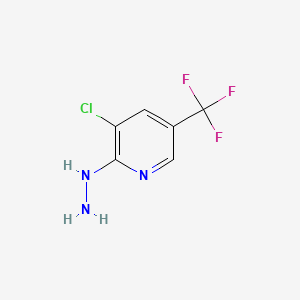
![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)
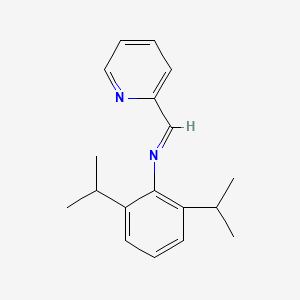
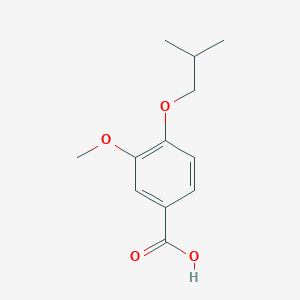
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)
